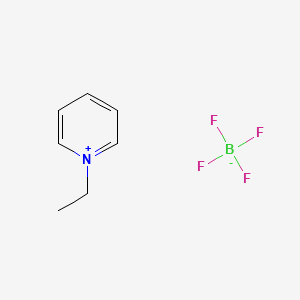

1-Ethylpyridinium tetrafluoroborate

Descripción general

Descripción

1-Ethylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C7H10BF4N. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various chemical processes and applications .

Mecanismo De Acción

Target of Action

1-Ethylpyridinium tetrafluoroborate (EPyBF4) is an ionic liquid It’s known that ionic liquids can interact with a wide range of organic and inorganic compounds .

Mode of Action

EPyBF4 has been used as a reaction medium in the Morita-Baylis-Hillman (MBH) reactions of acrylonitrile with 4-nitrobenzaldehyde to yield MBH adducts . It has also been used as a solvent in the Diels-Alder reactions of isoprene with dienophiles . These reactions suggest that EPyBF4 can facilitate chemical reactions by acting as a solvent or reaction medium.

Biochemical Pathways

It’s known that epybf4 can be used in solute-solvent interaction studies using vitamins like nicotinic acid and ascorbic acid . This suggests that EPyBF4 may interact with these biochemical pathways.

Result of Action

Its use in chemical reactions suggests that it can facilitate the formation of new compounds .

Action Environment

The action of EPyBF4 can be influenced by environmental factors. For instance, the anion (tetrafluoroborate) in EPyBF4 decomposes slowly in the presence of water . This suggests that the action, efficacy, and stability of EPyBF4 can be affected by the presence of water and possibly other environmental factors.

Análisis Bioquímico

Biochemical Properties

1-Ethylpyridinium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a reaction medium in the Morita-Baylis-Hillman reactions and as a solvent in Diels-Alder reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and low racemization . The nature of these interactions often involves the stabilization of transition states and the facilitation of reaction mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a coupling reagent in the synthesis of amides and esters through amidation and esterification reactions . It exerts its effects at the molecular level by stabilizing transition states and facilitating reaction mechanisms. The compound’s interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be biodegraded by soil bacteria, leading to the cleavage of the pyridinium ring and the formation of metabolites . These temporal effects are essential for understanding the compound’s long-term impact on cellular activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not exhibit significant impact. The compound’s role as a reaction medium and solvent suggests that its dosage must be carefully controlled to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the Morita-Baylis-Hillman and Diels-Alder reactions indicates its involvement in metabolic flux and the regulation of metabolite levels . The compound’s interactions with enzymes can influence metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s localization within cells can determine its role in various biochemical reactions and cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethylpyridinium tetrafluoroborate can be synthesized through the reaction of pyridine with ethyl bromide, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The product is then purified through crystallization or distillation to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.

Addition Reactions: It can act as a solvent in Diels-Alder reactions, facilitating the addition of dienophiles to dienes.

Common Reagents and Conditions:

Morita-Baylis-Hillman Reactions: It serves as a reaction medium for the Morita-Baylis-Hillman reactions of acrylonitrile with 4-nitrobenzaldehyde.

Diels-Alder Reactions: It is used as a solvent in the Diels-Alder reactions of isoprene with various dienophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reactants used. For example, in the Morita-Baylis-Hillman reaction, the product is typically an adduct formed between acrylonitrile and 4-nitrobenzaldehyde .

Aplicaciones Científicas De Investigación

1-Ethylpyridinium tetrafluoroborate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- 1-Ethyl-3-methylimidazolium chloride

- 1-Ethyl-1-methylpyrrolidinium bromide

- 1-Methylpyridinium iodide

- 1-Butyl-1-methylpyrrolidinium chloride

Uniqueness: 1-Ethylpyridinium tetrafluoroborate stands out due to its high thermal stability and excellent solubility in various solvents. Unlike some similar compounds, it can be used in a wide range of chemical reactions, making it a versatile and valuable compound in both research and industrial applications .

Actividad Biológica

1-Ethylpyridinium tetrafluoroborate (EPyBF4) is an ionic liquid that has garnered attention for its diverse applications in organic synthesis and potential biological activity. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula CHBFN and a molecular weight of approximately 195.06 g/mol. Its structure features a pyridinium ring, which enhances its reactivity, particularly in nucleophilic substitution reactions. The tetrafluoroborate anion contributes to its ionic characteristics, making it a suitable solvent and reaction medium in various chemical processes .

Target of Action

EPyBF4 acts primarily as a solvent and reaction medium in organic synthesis, facilitating various reactions such as the Morita-Baylis-Hillman (MBH) reaction and Diels-Alder reactions. It has also been utilized in solute-solvent interaction studies involving vitamins like nicotinic acid and ascorbic acid.

Mode of Action

The compound's ionic nature allows it to stabilize charged intermediates during chemical reactions. For example, in MBH reactions involving acrylonitrile and 4-nitrobenzaldehyde, EPyBF4 promotes the formation of MBH adducts through its ability to solvate reactants effectively.

Biochemical Pathways

Research indicates that EPyBF4 can influence biochemical pathways by acting as a coupling reagent in the synthesis of amides and esters through amidation and esterification reactions. Its role in facilitating these reactions suggests potential applications in pharmaceutical chemistry .

Toxicity Studies

Recent studies have investigated the toxicity of EPyBF4 compared to other ionic liquids. It was found that while EPyBF4 is less toxic than some imidazolium-based ionic liquids, concerns about its environmental impact remain due to its biodegradability. Research indicates that EPyBF4 can be biodegraded by soil bacteria, leading to the cleavage of the pyridinium ring and the formation of less harmful metabolites .

Case Studies

-

Biodegradation Study

A study conducted by Pseudomonas species demonstrated that EPyBF4 undergoes co-metabolic degradation, suggesting that it can be broken down into non-toxic byproducts under certain environmental conditions. This finding is crucial for assessing its safety in ecological contexts . -

Interaction with Biological Molecules

In vitro studies have shown that EPyBF4 interacts with various biological molecules, influencing their solubility and reactivity. For instance, it has been used to enhance the solubility of certain vitamins, which may have implications for drug formulation .

Research Applications

EPyBF4 has been employed in several scientific research applications:

- Organic Synthesis : As a solvent for complex organic reactions.

- Biological Studies : In solute-solvent interaction studies involving vitamins.

- Pharmaceutical Applications : Potential use in drug delivery systems due to its unique properties .

Data Table: Comparison of Ionic Liquids

| Compound Name | Molecular Formula | Toxicity Level | Biodegradability | Key Applications |

|---|---|---|---|---|

| This compound | CHBFN | Low | Yes | Organic synthesis, drug delivery |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | CHBFN | Moderate | Limited | Solvent for chemical reactions |

| Choline chloride | CHClNO | Low | High | Nutritional supplement, solvent |

Propiedades

IUPAC Name |

1-ethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKIITPDQKZZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049279 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-48-1 | |

| Record name | 1-Ethylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.